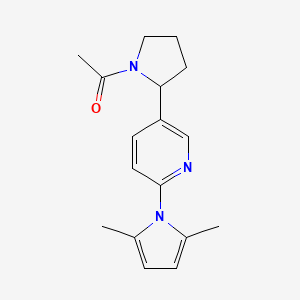

1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Beschreibung

The compound 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone features a pyridine core substituted at the 3-position with a pyrrolidine ring, which is further functionalized with a 2,5-dimethylpyrrole moiety.

Eigenschaften

Molekularformel |

C17H21N3O |

|---|---|

Molekulargewicht |

283.37 g/mol |

IUPAC-Name |

1-[2-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C17H21N3O/c1-12-6-7-13(2)20(12)17-9-8-15(11-18-17)16-5-4-10-19(16)14(3)21/h6-9,11,16H,4-5,10H2,1-3H3 |

InChI-Schlüssel |

ZUXDOOYNPMGSNG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)C3CCCN3C(=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves multiple steps, typically starting with the preparation of the pyrrole and pyridine intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may involve more scalable processes, optimizing reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat gefördert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.

Reduktion: Unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid kann die Verbindung zu den entsprechenden Alkoholen reduziert werden.

Substitution: Nucleophile Substitutionsreaktionen können insbesondere am Pyridinring unter Verwendung von Reagenzien wie Natriumhydrid auftreten.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial Activity : Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use as new antibiotics .

- Monoclonal Antibody Production : Research has demonstrated that certain pyrrole derivatives can enhance the production of monoclonal antibodies in cell cultures. Specifically, compounds that share structural similarities with the target compound have been shown to suppress cell growth while increasing glucose uptake and adenosine triphosphate (ATP) levels in cells, which are critical for optimizing antibody yields .

- Anticancer Properties : The compound's structural features may also confer anticancer properties. Pyrrole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Biological Research Applications

- Cell Culture Studies : The compound has been employed in cell culture experiments to assess its effects on cellular metabolism and productivity. Studies indicate that it can modulate the N-glycan profile of glycoproteins produced in recombinant Chinese hamster ovary (CHO) cells, which is vital for therapeutic protein quality .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of related compounds have provided insights into which functional groups enhance biological activity, aiding in the design of more effective derivatives .

Material Science Applications

- Polymer Chemistry : The unique properties of pyrrole-containing compounds make them suitable for use in polymer synthesis. Their ability to undergo polymerization can lead to materials with specific electrical or optical properties, useful in electronics and photonics .

- Sensors and Biosensors : The incorporation of pyrrole derivatives into sensor technology has been explored due to their conductive properties. These materials can be used in the development of biosensors for detecting biological molecules or environmental pollutants .

Case Studies

Wirkmechanismus

Der Wirkungsmechanismus von 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanon umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Beispielsweise kann es die DNA-Bindungsaktivitäten bestimmter Proteine beeinträchtigen und so zelluläre Prozesse beeinflussen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs based on substituents, molecular properties, and applications:

Key Observations:

The ethanone group (C=O) may confer electron-withdrawing effects, influencing reactivity in further functionalization compared to phenyl methanone derivatives .

Molecular Weight and Complexity :

- The target compound (MW 283.37) is lighter than sulfur-containing analogs (e.g., MW 320.43 in ) but heavier than simpler pyridine-pyrrolidine hybrids (e.g., MW 206.24 in ).

Pharmacological Potential: Pyridine-pyrrolidine hybrids with alkylamino or sulfonyl groups (e.g., ) are patented as kinase inhibitors, suggesting the target compound may share similar bioactivity.

Biologische Aktivität

The compound 1-(2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone, often referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrrole derivatives. For instance, compounds similar to 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives with a similar structure exhibited IC50 values in the micromolar range against human cancer cell lines, indicating promising anticancer activity .

Neuroprotective Effects

Research has also indicated that certain pyrrole-containing compounds may possess neuroprotective properties. In a study focusing on neuroinflammation and neurodegenerative diseases, derivatives were found to inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the pathology of Alzheimer's disease. The inhibition of nSMase2 activity correlated with reduced exosome release from neuronal cells, suggesting a potential therapeutic application for neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be influenced by various structural modifications. Key findings from SAR studies include:

| Structural Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Increased anticancer potency |

| Variation in the alkyl chain length | Altered pharmacokinetic properties |

| Presence of electron-donating groups | Enhanced neuroprotective effects |

These modifications allow for fine-tuning of the compound's biological profile, making it a versatile candidate for further drug development.

Study 1: Anticancer Evaluation

In a preclinical evaluation, a series of pyrrole derivatives including 1-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone were tested against multiple cancer cell lines. The results demonstrated that compounds with specific substitutions exhibited IC50 values ranging from 10 to 50 µM, highlighting their potential as anticancer agents .

Study 2: Neuroprotective Mechanism

A recent study explored the neuroprotective effects of pyrrole derivatives in a mouse model of Alzheimer's disease. The administration of these compounds resulted in significant improvements in cognitive function and reduced levels of inflammatory markers in the brain. This suggests that targeting nSMase2 could be a viable strategy for developing treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.